1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS 1154030-25-7): A Strategic Heterocyclic Building Block in Targeted Drug Discovery
Introduction and Strategic Utility The transition from planar, sp2-hybridized molecules to sp3-rich architectures is a defining paradigm in modern drug discovery. The compound 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol serv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Utility
The transition from planar, sp2-hybridized molecules to sp3-rich architectures is a defining paradigm in modern drug discovery. The compound 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol serves as an advanced bifunctional building block. The pyrimidine core offers a highly electrophilic center at the C6 position, primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. Conversely, the azetidine-3-ol moiety introduces a rigid, hydrophilic vector that enhances aqueous solubility and metabolic stability while providing a functionalizable hydroxyl handle for PROTAC linker attachment or further derivatization.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node in a synthetic pathway. Understanding its orthogonal reactivity is key to deploying it effectively in high-throughput medicinal chemistry.
Chemical Identity and Quantitative Properties
Accurate physical data is critical for stoichiometric calculations, reaction scaling, and analytical tracking. The following table summarizes the core properties of this building block based on standard chemical registries [1].
Property
Value
Chemical Name
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
CAS Registry Number
1154030-25-7
Molecular Formula
C7H8ClN3O
Molecular Weight
185.61 g/mol
Monoisotopic Mass
185.0356 Da
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
4
Sourcing and Supplier Evaluation
Securing high-purity batches of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is essential, as the 6-chloro position is susceptible to slow hydrolysis under humid storage conditions. Commercial screening compound suppliers such as [2] and [3] provide this reagent for high-throughput synthesis. When sourcing, it is imperative to request a Certificate of Analysis (CoA) that explicitly confirms the absence of the inactive pyrimidin-6-ol degradation product.
Mechanistic Pathways for Derivatization
The orthogonal reactivity of the chlorine atom and the secondary alcohol enables divergent synthetic pathways. The diagram below illustrates the primary vectors for molecular elaboration.
Mechanistic derivatization pathways of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol in drug discovery.
Experimental Protocols: Validation and Application
Every workflow must be a self-validating system. The following protocols detail the quality control and synthetic application of this building block, emphasizing the causality behind each experimental parameter.
Protocol 5.1: Self-Validating Quality Control (LC-MS & NMR)
Objective: Verify the structural integrity of the sourced compound and definitively rule out hydrolysis[4].
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
Causality: Methanol ensures complete dissolution of the polar azetidine-pyrimidine system while maintaining perfect compatibility with Electrospray Ionization (ESI).
LC-MS Analysis: Execute a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).
Causality: Formic acid promotes the protonation of the pyrimidine nitrogens, yielding a strong [M+H]+ signal at m/z 186.0.
Self-Validation Check: You must observe a 3:1 isotopic cluster at m/z 186.0 and 188.0. This specific ratio is the definitive signature of the intact chlorine atom. Absence of the m/z 188.0 peak indicates catastrophic hydrolysis.
1H-NMR Verification: Dissolve 5.0 mg of the batch in anhydrous DMSO-d6.
Causality: DMSO-d6 strongly hydrogen-bonds with the azetidin-3-ol hydroxyl proton, preventing rapid chemical exchange. This allows the -OH signal to be clearly observed as a distinct doublet, confirming the integrity of the secondary alcohol handle.
Protocol 5.2: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines
Objective: Construct advanced kinase inhibitor scaffolds via C-N bond formation at the C6 position.
Reagent Charging: In an oven-dried reaction vial, combine 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq), the target aliphatic amine (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile which would otherwise stall the catalytic cycle.
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Causality: DMF is a highly polar aprotic solvent. It is specifically chosen to stabilize the highly polarized, negatively charged Meisenheimer transition state formed during the SNAr addition-elimination sequence.
Thermal Activation: Seal the vial and heat the reaction block to 80°C for 4 to 6 hours.
Causality: While the pyrimidine ring is intrinsically electron-deficient, the existing azetidine ring at the 4-position donates electron density via resonance. This partially deactivates the 6-chloro position, necessitating thermal energy to overcome the activation barrier for the second substitution.
Reaction Monitoring and Workup: Monitor via TLC or LC-MS until the starting material is consumed. Quench the reaction with deionized water and extract with Ethyl Acetate.
Self-Validation Check: The disappearance of the m/z 186/188 isotopic cluster in the LC-MS trace confirms total conversion of the chlorinated starting material into the desired product.
Conclusion
The compound 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is a highly versatile scaffold that bridges the gap between traditional flat heterocycles and modern three-dimensional chemical space. By rigorously validating incoming batches and leveraging the predictable causality of SNAr and cross-coupling mechanics, medicinal chemists can rapidly deploy this fragment to discover novel targeted therapies.
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol: A Bifunctional Scaffold for Modern Medicinal Chemistry
Executive Summary In contemporary drug discovery, the selection of starting materials dictates not only the synthetic trajectory of a campaign but also the ultimate pharmacokinetic and pharmacodynamic profile of the resu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the selection of starting materials dictates not only the synthetic trajectory of a campaign but also the ultimate pharmacokinetic and pharmacodynamic profile of the resulting active pharmaceutical ingredient (API). 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1154030-25-7) has emerged as a highly privileged, bifunctional building block[1]. By marrying the robust reactivity and target-engagement properties of a halogenated pyrimidine with the physicochemical optimization capabilities of an azetidin-3-ol moiety, this scaffold provides medicinal chemists with a versatile platform for developing targeted therapies, particularly in the realm of kinase inhibition[2].
This technical guide dissects the structural rationale, mechanistic utility, and experimental workflows associated with this specific building block, providing a self-validating framework for drug development professionals.
Structural & Physicochemical Rationale
The Pyrimidine Core: Kinase Hinge Binding & SNAr Activation
The pyrimidine ring is a cornerstone of targeted therapeutics. Biologically, the nitrogen atoms at the 1- and 3-positions are perfectly spaced to act as hydrogen-bond acceptors and donors, forming critical bidentate interactions with the backbone amide and carbonyl residues of the kinase hinge region[2].
Chemically, the electron-withdrawing nature of the diazine system significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic deficiency activates the C6-chlorine, making it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr)[3]. The reaction proceeds via a stabilized Meisenheimer complex, allowing for chemoselective displacement under mild to moderate thermal conditions[4].
The Azetidin-3-ol Motif: Lipophilicity Control
Historically, medicinal chemists relied on larger saturated heterocycles (e.g., piperidine, morpholine) to improve solubility. However, the modern push to optimize ligand efficiency and reduce off-target toxicity has led to the adoption of smaller, highly polar rings[5].
The incorporation of the azetidin-3-ol moiety at the C4 position serves a dual purpose. First, it significantly lowers the lipophilicity (LogD) of the parent scaffold, which is essential for predicting and improving Blood-Brain Barrier (BBB) permeability and general aqueous solubility[6]. Second, the rigid four-membered ring provides a precise vector, directing the hydroxyl group to project into solvent-exposed channels or engage in specific hydrogen-bonding networks without introducing excessive steric bulk[6].
Quantitative Data: Physicochemical Impact of C4 Substituents
The following table summarizes the physicochemical advantages of substituting the pyrimidine core with azetidin-3-ol compared to traditional solubilizing groups.
Substituent at C4
MW Contribution ( g/mol )
tPSA Contribution (Ų)
Typical ΔLogD Shift
Primary Medicinal Chemistry Benefit
Azetidin-3-ol
72.09
~32.59
-1.2 to -1.8
Low steric penalty, high aqueous solubility, H-bond donor/acceptor.
Strong basicity, enables favorable salt formation, extends solvent vectors.
Target Engagement & Mechanistic Pathways
When incorporated into a final API, the 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol scaffold (post-C6 functionalization) adopts a highly specific orientation within target binding sites.
Figure 1: Mechanistic binding model of the pyrimidine-azetidine scaffold within a kinase.
Synthetic Utility & Workflows
The true power of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol lies in its orthogonal reactivity. The C6-chlorine is primed for two primary synthetic vectors: SNAr amination to yield N-linked derivatives, or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to yield C-linked derivatives[3][7].
Figure 2: Divergent synthetic workflows exploiting the C6-chlorine for API derivatization.
Experimental Protocols (Self-Validating Systems)
To ensure high yields and reproducibility, the following protocols have been optimized based on the mechanistic causality of the reagents involved.
Protocol A: SNAr Amination at C6
This protocol displaces the C6-chlorine with an amine nucleophile to generate a 4,6-diaminopyrimidine derivative[7].
Reagent Preparation: Dissolve 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).
Causality: NMP is a highly polar aprotic solvent. It aggressively solvates the cations of the base while leaving the nucleophile naked and reactive, effectively stabilizing the polar Meisenheimer transition state to accelerate the SNAr reaction[4].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its sole purpose is to scavenge the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine[3].
Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–6 hours under an inert atmosphere.
Causality: While the pyrimidine ring is electron-deficient, the electron-donating nature of the C4 azetidine nitrogen slightly reduces the electrophilicity of C6 via resonance. Thermal energy is required to overcome this increased activation barrier[7].
Workup & Isolation: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
This protocol forms a new Carbon-Carbon bond at the C6 position using an aryl or heteroaryl boronic acid.
Reaction Assembly: In a Schlenk flask, combine 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and deionized water (0.15 M concentration).
Causality: Water is strictly required in this biphasic system to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive, electron-rich boronate complex, which is the mandatory intermediate for the transmetalation step.
Degassing: Sparge the biphasic mixture with argon for 10–15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II) complexes, which will prematurely terminate the catalytic cycle.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under a positive stream of argon.
Causality: The bidentate dppf ligand provides a large bite angle that forces the palladium center into a distorted geometry. This specific geometry is highly favorable for the reductive elimination step, which is frequently the rate-limiting bottleneck when coupling electron-rich partners.
Thermal Activation & Workup: Heat the sealed flask at 90 °C for 12 hours. Cool to room temperature, filter the crude mixture through a pad of Celite to remove precipitated palladium black, and partition between Ethyl Acetate and water. Dry the organic layer, concentrate, and purify via reverse-phase HPLC or flash chromatography.
References
ACS Medicinal Chemistry Letters. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1". Available at: [Link]
PMC. "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton". Available at:[Link]
The Journal of Organic Chemistry. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design". Available at: [Link]
J-Stage. "MNDO (Modified Neglect of Diatomic Overlap) Study of the Nucleophilic Substitution Reactions of Chloropyrimidines". Available at: [Link]
SciSpace. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols". Available at: [Link]
ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles". Available at:[Link]
Application Note: Synthesis and Process Optimization of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction and Strategic Context The functionalization of pyrimidine scaffolds...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Mechanistic Guide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Introduction and Strategic Context
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 1-(6-chloropyrimidin-4-yl)azetidin-3-ol serves as a highly versatile, bifunctional intermediate. Retaining a reactive chlorine atom allows for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or secondary nucleophilic aromatic substitution (SNAr), while the azetidin-3-ol moiety provides a rigid, polar vector often utilized to improve aqueous solubility and metabolic stability in drug candidates.
Molecules utilizing this specific functionalized pyrimidine architecture have been prominently featured in the development of therapeutics for cardiovascular and hematological diseases, including inhibitors targeting hypoxia-inducible factor (HIF) prolyl hydroxylases [1].
Mechanistic Rationale and Causality
The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloropyrimidine and azetidin-3-ol hydrochloride.
Why this reaction works selectively:
4,6-Dichloropyrimidine is highly electron-deficient, making it highly susceptible to nucleophilic attack. However, once the first equivalent of azetidin-3-ol is incorporated, the lone pair on the azetidine nitrogen delocalizes into the pyrimidine ring via resonance. This electron-donating effect significantly deactivates the pyrimidine core toward a second nucleophilic attack.
Critical Process Parameters (CPPs):
Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over primary or secondary amines to prevent competitive nucleophilic attack by the base itself. Two equivalents are required: one to liberate the free base of the azetidin-3-ol hydrochloride salt, and one to scavenge the HCl generated during the SNAr process.
Temperature Control: The initial addition must be performed at 0 °C. The reaction is exothermic; thermal spikes can overcome the electronic deactivation of the mono-substituted product, leading to unwanted bis-substitution.
Solvent: Ethanol (EtOH) is preferred. Its polar protic nature stabilizes the Meisenheimer complex transition state during the SNAr reaction, accelerating the desired pathway at lower temperatures compared to aprotic solvents like THF.
Reaction Workflow and Logic
Workflow for the regioselective SNAr synthesis of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol.
Quantitative Data: Condition Optimization
To establish a self-validating protocol, various conditions were screened to maximize the yield of the mono-substituted product while suppressing the bis-substituted impurity. The data below justifies the selection of the final protocol parameters.
Solvent
Base (2.5 eq)
Temperature
Time (h)
Mono-Sub Yield (%)
Bis-Sub Yield (%)
Ethanol
DIPEA
0 °C to 25 °C
12
88%
< 2%
THF
TEA
25 °C to 60 °C
18
65%
12%
DMF
K₂CO₃
80 °C
8
42%
35%
DCM
DIPEA
0 °C to 25 °C
24
55%
< 1% (Incomplete conversion)
Table 1: Reaction optimization demonstrating the superiority of Ethanol and DIPEA at ambient temperatures to achieve high chemoselectivity.
Experimental Protocol
Scale: 10.0 mmol (Proof-of-Concept Scale)
Reagents Required
Reagent
MW ( g/mol )
Equivalents
Amount
CAS Number
4,6-Dichloropyrimidine
148.98
1.0
1.49 g
1193-21-1
Azetidin-3-ol hydrochloride
109.55
1.05
1.15 g
18621-18-6
N,N-Diisopropylethylamine (DIPEA)
129.24
2.5
4.35 mL
7087-68-5
Ethanol (Absolute)
46.07
-
25 mL
64-17-5
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with nitrogen for 5 minutes to ensure an inert atmosphere (prevents moisture-induced hydrolysis of the pyrimidine starting material).
Charge the flask with 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and azetidin-3-ol hydrochloride (1.15 g, 10.5 mmol).
Add absolute ethanol (25 mL) to form a suspension.
Step 2: Controlled Base Addition
4. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
5. Using a syringe, add DIPEA (4.35 mL, 25.0 mmol) dropwise over 15 minutes.
Causality Check: The reaction mixture will gradually become a clear, pale-yellow solution as the free base of azetidin-3-ol is liberated and reacts. Dropwise addition prevents localized heating, which is the primary cause of bis-substitution.
Step 3: Reaction Propagation and Monitoring
6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 12 hours.
7. Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The expected mass for the product is [M+H]⁺ = 186.0. The starting material (4,6-dichloropyrimidine) should be completely consumed.
Step 4: Workup and Isolation
8. Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the bulk of the ethanol.
9. Partition the resulting crude residue between Ethyl Acetate (50 mL) and Distilled Water (30 mL).
10. Transfer to a separatory funnel. Extract the aqueous layer with an additional portion of Ethyl Acetate (25 mL).
11. Combine the organic layers and wash with saturated aqueous NaCl (brine, 30 mL) to remove residual water and DIPEA salts.
12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude solid.
Step 5: Purification
13. Purify the crude material via flash column chromatography on silica gel. Use a gradient of 20% to 60% Ethyl Acetate in Hexanes.
14. Collect the fractions containing the product (typically eluting at ~45% EtOAc, Rf = 0.35 in 50% EtOAc/Hexanes).
15. Concentrate the pure fractions to afford 1-(6-chloropyrimidin-4-yl)azetidin-3-ol as a white to off-white solid.
References
Bayer Healthcare AG. (2014). Substituted dihydropyrazolones for treating cardiovascular and hematological diseases (U.S. Patent No. 8,653,111 B2). U.S.
Application
Application Note: Advanced SNAr Reaction Protocols Using 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol in Drug Discovery
Executive Summary The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved targeted therapies, particularly kinase inhibitors. In recent years, the functionalization of pyrimidines with the azetid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore ubiquitous in FDA-approved targeted therapies, particularly kinase inhibitors. In recent years, the functionalization of pyrimidines with the azetidin-3-ol moiety has emerged as a powerful structural modification. The azetidine ring introduces a rigid, polar vector that improves aqueous solubility and metabolic stability, while the hydroxyl group serves as a critical hydrogen-bond donor/acceptor for target engagement.
This application note provides a comprehensive guide to synthesizing and utilizing 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol . As a highly versatile building block, it is frequently employed in the development of complex therapeutics, including TANK-binding kinase 1 (TBK1) and IKKε inhibitors [1]. Here, we detail the mechanistic rationale, optimization strategies, and validated protocols for executing sequential Nucleophilic Aromatic Substitution (SNAr) reactions on this scaffold.
Mechanistic Rationale & Electronic Considerations
The synthesis of highly functionalized pyrimidines via sequential SNAr relies on exploiting the shifting electronic landscape of the pyrimidine core[2].
The First SNAr: Rapid Functionalization
The starting material, 4,6-dichloropyrimidine, is highly electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms and two chlorine atoms. The initial nucleophilic attack by azetidin-3-ol is highly favored and proceeds rapidly at 0 °C to room temperature.
Causality in Reagent Selection : Azetidin-3-ol is highly hygroscopic and prone to degradation as a free base; thus, it is universally sourced as a hydrochloride salt. We utilize N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) because DIPEA’s increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive dichloropyrimidine. Furthermore, ethanol is selected as the solvent because protic solvents stabilize the departing chloride ion via hydrogen bonding, lowering the transition state energy [3].
The Second SNAr: Overcoming Electronic Deactivation
Once the azetidin-3-ol moiety is installed, the electronic properties of the pyrimidine ring change drastically. The lone pair on the newly introduced azetidine nitrogen donates electron density into the pyrimidine
π
-system via resonance. This significantly deactivates the remaining C-Cl bond at the C6 position toward further nucleophilic attack.
Causality in Reagent Selection : To overcome this deactivation, the second SNAr requires elevated temperatures (80–120 °C) and polar aprotic solvents like DMSO or NMP. Unlike ethanol, polar aprotic solvents do not solvate the nucleophile through hydrogen bonding. This leaves the incoming nucleophile "naked" and highly reactive, which is an absolute thermodynamic requirement to displace the deactivated C6 chlorine [4].
Experimental Workflow
Fig 1: Sequential SNAr workflow highlighting the electronic deactivation of the pyrimidine core.
Step-by-Step Methodologies
Protocol A: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (First SNAr)
This protocol is self-validating: the reaction cleanly converts from a non-polar starting material to a highly polar product, making TLC and LC-MS monitoring unambiguous.
Reagents:
4,6-Dichloropyrimidine: 1.00 g (6.71 mmol, 1.0 equiv)
Azetidin-3-ol hydrochloride: 0.77 g (7.05 mmol, 1.05 equiv)
DIPEA: 2.92 mL (16.78 mmol, 2.5 equiv)
Absolute Ethanol: 33 mL (0.2 M)
Procedure:
Preparation : Charge a 100 mL round-bottom flask with 4,6-dichloropyrimidine and absolute ethanol. Add a magnetic stir bar and cool the solution to 0 °C using an ice-water bath.
Base Addition : Add DIPEA dropwise over 5 minutes. (Note: 2.5 equivalents are used: 1.0 eq to liberate the free azetidine, 1.0 eq to scavenge the SNAr HCl byproduct, and 0.5 eq operational excess).
Nucleophile Addition : Add azetidin-3-ol hydrochloride portion-wise over 10 minutes to prevent sudden exotherms.
Reaction : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2 hours.
Monitoring : Analyze an aliquot via LC-MS. The starting material peak (m/z 149) should be fully consumed, replaced by the product peak (m/z 186,[M+H]+).
Workup : Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).
Isolation : Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as an off-white solid.
Protocol B: High-Temperature SNAr with Aromatic Amines (Second SNAr)
Due to the deactivated nature of the intermediate, sealed-tube conditions and polar aprotic solvents are strictly required.
Reagents:
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol: 0.50 g (2.69 mmol, 1.0 equiv)
Substituted Aniline (e.g., 4-methoxyaniline): 0.40 g (3.23 mmol, 1.2 equiv)
K₂CO₃ (finely powdered): 0.74 g (5.38 mmol, 2.0 equiv)
Anhydrous DMSO: 13.5 mL (0.2 M)
Procedure:
Assembly : In a heavy-walled glass pressure tube, combine 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, the aniline derivative, and powdered K₂CO₃.
Solvent Addition : Suspend the solids in anhydrous DMSO. Purge the tube with a stream of dry nitrogen for 2 minutes, then seal tightly with a Teflon screw cap.
Heating : Submerge the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.
Monitoring : Cool the tube to room temperature. Dilute a 10 µL aliquot in 1 mL of Methanol for LC-MS analysis to confirm the disappearance of the m/z 186 peak.
Workup (Precipitation Method) : Pour the cooled reaction mixture into 60 mL of rapidly stirring ice water. The product will typically precipitate as a solid.
Isolation : Stir for 30 minutes to ensure complete precipitation. Filter the solid through a Büchner funnel, wash thoroughly with cold water (3 x 20 mL) to remove residual DMSO, and dry under high vacuum at 50 °C overnight.
Quantitative Data: Second SNAr Optimization
The following table summarizes the optimization data for the displacement of the C6 chlorine on 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol. It highlights the necessity of harsh conditions to overcome electronic deactivation.
Moderate conversion; DMF degrades slightly at this temp.
Aniline
NMP
DIPEA
120
16
68
Good conversion; high thermal energy overcomes barrier.
Morpholine
DMSO
K₂CO₃
90
12
85
Aliphatic amines are inherently more nucleophilic.
Phenol
DMSO
Cs₂CO₃
110
16
78
Requires stronger base (Cs₂CO₃) for efficient alkoxide generation.
References
Du, X., et al. "Tank-binding kinase inhibitor compounds." WIPO Patent WO2017106556A1 (2017).
Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank 2022.3 (2022): M1426. Available at:[Link]
"Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec (2023). Available at:[Link]
"DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines." NSF Public Access Repository (2021). Available at:[Link]
Method
Application Note: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol as a Privileged Scaffold for Next-Generation Kinase Inhibitors
Introduction & Strategic Rationale In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that balance target affinity with optimal physicochemical pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that balance target affinity with optimal physicochemical properties. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1154030-25-7) has emerged as a highly versatile bifunctional building block for this purpose[1].
The strategic value of this scaffold lies in its tripartite architecture:
The Pyrimidine Core (Hinge Binder): The pyrimidine ring is a well-established bioisostere of the adenine ring of ATP. The unhindered N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, anchoring the molecule to the conserved backbone amides of the kinase hinge region[2][3].
The Azetidin-3-ol Motif (Property Modulator): Incorporating the conformationally restricted azetidine ring significantly lowers the lipophilicity (LogP) compared to traditional piperidine or pyrrolidine rings, improving aqueous solubility and metabolic stability[4]. Furthermore, the reduced basicity (pKa) of the azetidine nitrogen mitigates hERG-related cardiotoxicity risks, while the hydroxyl group provides a solvent-exposed hydrogen bond donor/acceptor to enhance target residence time[5].
The C6-Chlorine (Synthetic Handle): The chlorine atom at the 6-position serves as an orthogonal reactive site, allowing for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions.
Physicochemical Profiling
To understand why this scaffold is favored in lead optimization, we must examine its baseline physicochemical parameters. The low molecular weight and optimal hydrogen-bonding metrics provide ample "property space" for downstream functionalization.
Table 1: Physicochemical Profile of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Parameter
Value
Pharmacological Significance
Molecular Formula
C₇H₈ClN₃O
-
Molecular Weight
185.61 g/mol
Leaves >300 Da budget for pharmacophore elaboration (Rule of 5).
XLogP3
~0.8
Highly hydrophilic; offsets the lipophilicity of added aromatic groups.
H-Bond Donors (HBD)
1
Hydroxyl group can interact with the ribose-binding pocket.
H-Bond Acceptors (HBA)
4
Essential for kinase hinge region recognition.
Rotatable Bonds
1
High conformational rigidity minimizes entropic penalty upon binding.
(Data derived from standard cheminformatics profiling[1])
Mechanistic Insight: Kinase Target Engagement
When elaborated into a full inhibitor, the pyrimidine-azetidine derivative competes directly with intracellular ATP. The diagram below illustrates the intervention point of these inhibitors within a generic Receptor Tyrosine Kinase (RTK) signaling cascade.
Fig 1. Mechanism of ATP-competitive pyrimidine-azetidine inhibitors in RTK signaling.
Synthetic Workflows & Experimental Protocols
The functionalization of the C6 position requires careful consideration of electronic effects. Because the azetidin-3-ol group at C4 donates electron density into the pyrimidine ring via its nitrogen lone pair, the ring is slightly deactivated toward nucleophilic attack compared to a bare 4,6-dichloropyrimidine. Consequently, SNAr reactions require elevated temperatures, while cross-coupling reactions benefit from highly active palladium precatalysts.
Fig 2. Divergent synthetic workflows for C6-functionalization of the scaffold.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6
This protocol is optimized for the introduction of aliphatic or electron-rich aromatic amines.
Causality & Rationale:
N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl generated during the substitution. Without a base, the incoming amine nucleophile would become protonated and rendered inactive. n-Butanol is chosen as the solvent because its high boiling point (117 °C) safely accommodates the thermal energy required to overcome the electronic deactivation caused by the C4-azetidine group.
Step-by-Step Methodology:
Preparation: In a 10 mL microwave vial, dissolve 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq, 0.5 mmol) in anhydrous n-butanol (3.0 mL).
Reagent Addition: Add the desired amine (1.5 eq, 0.75 mmol) followed by DIPEA (2.5 eq, 1.25 mmol).
Reaction Execution: Seal the vial and heat the mixture to 120 °C in an oil bath (or via microwave irradiation at 150 °C for 45 minutes for sterically hindered anilines).
Monitoring: Monitor the reaction via LC-MS. The starting material (m/z [M+H]⁺ = 186.0) should be fully consumed, replaced by the product mass.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL).
Purification: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the C6-aminated product.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
This protocol is designed for the attachment of aryl or heteroaryl groups to build the extended kinase inhibitor backbone.
Causality & Rationale:
Pd(dppf)Cl₂ is selected as the precatalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step—often the rate-limiting step when coupling electron-rich pyrimidines. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic starting materials and the inorganic base (K₂CO₃), facilitating efficient transmetalation from the boron species to the palladium center.
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask, add 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (1.0 eq, 0.5 mmol), the aryl/heteroaryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL).
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).
Reaction Execution: Purge the flask with nitrogen for 5 minutes, seal, and heat to 90 °C for 4-6 hours.
Monitoring: Check completion via TLC (UV active) or LC-MS. The characteristic isotopic pattern of the chlorine atom will disappear in the product mass spectrum.
Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the pure C6-arylated compound.
Quantitative Data: Optimization & Yields
The table below summarizes the expected yields and conditions for various coupling partners using the protocols described above, demonstrating the robust nature of the 1-(6-chloropyrimidin-4-yl)azetidin-3-ol scaffold.
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol stands as a premier building block in the arsenal of modern medicinal chemistry. By combining the established kinase hinge-binding capabilities of the pyrimidine core with the superior physicochemical property modulation of the azetidin-3-ol ring, this scaffold provides an ideal starting point for hit-to-lead and lead optimization campaigns. The reliable reactivity of the C6-chlorine atom ensures that drug discovery teams can rapidly generate diverse libraries of highly potent, metabolically stable, and soluble kinase inhibitors.
Application Notes and Protocols for the Scale-up Manufacturing and Batch Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Introduction: The Significance of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol in Modern Drug Discovery The heterocyclic scaffold, 1-(6-chloropyrimidin-4-yl)azetidin-3-ol, represents a critical building block in contemporary...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol in Modern Drug Discovery
The heterocyclic scaffold, 1-(6-chloropyrimidin-4-yl)azetidin-3-ol, represents a critical building block in contemporary medicinal chemistry. Its unique three-dimensional structure, conferred by the strained azetidine ring, coupled with the reactive chloropyrimidine moiety, makes it a highly sought-after intermediate in the synthesis of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and scale-up manufacturing of this valuable compound. The protocols herein are designed to be robust, scalable, and grounded in established chemical principles, ensuring both scientific integrity and practical applicability in a process chemistry environment.
Chemical Structures and Properties
Compound
Structure
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
4,6-Dichloropyrimidine
C₄H₂Cl₂N₂
148.98
1193-21-1
Azetidin-3-ol hydrochloride
C₃H₈ClNO
109.55
18621-18-6
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
C₇H₈ClN₃O
185.61
1154030-25-7
PART 1: Laboratory-Scale Batch Synthesis
The synthesis of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by the secondary amine of azetidin-3-ol. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
Protocol 1: Synthesis of Azetidin-3-ol Hydrochloride (Starting Material)
Azetidin-3-ol is a key precursor, and its synthesis on a laboratory scale can be achieved via a robust, multi-step process starting from readily available materials. An optimized process involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation.[1][2]
Step 1: Synthesis of 1-Benzylazetidin-3-ol
To a solution of benzylamine in water, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).
After the initial reaction, the intermediate is cyclized in the presence of a base such as sodium carbonate in a suitable solvent like acetonitrile under reflux.[3]
The resulting 1-benzylazetidin-3-ol can be isolated and purified.
Step 2: Debenzylation to form Azetidin-3-ol Hydrochloride
Dissolve 1-benzylazetidin-3-ol in a suitable solvent such as dichloromethane.
Purge the solution with HCl gas to precipitate the hydrochloride salt.
The hydrochloride salt is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting group.[1]
After filtration of the catalyst, the product, azetidin-3-ol hydrochloride, is isolated from the filtrate, typically as a white crystalline solid.[1][2]
Protocol 2: Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
This protocol is based on established procedures for SNAr reactions on dichloropyrimidines.[4][5]
Materials:
4,6-Dichloropyrimidine
Azetidin-3-ol hydrochloride
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Isopropyl alcohol (IPA) or other suitable solvent
Standard laboratory glassware and purification equipment
Procedure:
In a round-bottom flask, suspend azetidin-3-ol hydrochloride (1.0 eq) in isopropyl alcohol.
Add diisopropylethylamine (2.2 eq) to the suspension and stir until the solid dissolves.
To this solution, add 4,6-dichloropyrimidine (1.05 eq) portion-wise at room temperature.
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature.
The product may precipitate out of the solution upon cooling or can be induced by the addition of an anti-solvent like water.
Collect the solid product by filtration, wash with cold IPA and then water to remove any residual salts.
Dry the product under vacuum to yield 1-(6-chloropyrimidin-4-yl)azetidin-3-ol.
Purification
For laboratory-scale synthesis, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve high purity.[6] Flash column chromatography can also be employed for the purification of smaller quantities.[6]
PART 2: Scale-up Manufacturing Considerations
Transitioning from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Diagram of Scale-up Workflow
Caption: Key stages in the scale-up of a chemical synthesis process.
Key Scale-up Challenges and Solutions
Challenge
Recommended Solution
Rationale
Exothermic Reaction Control
Slow, controlled addition of the limiting reagent. Efficient reactor cooling systems.
The SNAr reaction can be exothermic. Uncontrolled heat release on a large scale can lead to runaway reactions.[7]
Mixing and Mass Transfer
Use of appropriately designed reactor agitators (e.g., pitched-blade turbine). Computational Fluid Dynamics (CFD) modeling for larger reactors.
Inadequate mixing can lead to localized "hot spots" and incomplete reactions, affecting yield and purity.
Solid Handling and Isolation
Use of appropriate filtration and drying equipment (e.g., filter-dryer).
Handling large quantities of solid product requires specialized equipment to ensure efficient isolation and drying.
Solvent Selection and Recovery
Selection of solvents with favorable safety profiles and boiling points for efficient recovery and recycling.
Minimizing solvent waste is crucial for both environmental and economic reasons on a large scale.
Impurity Profile
Rigorous process optimization to minimize side reactions. Development of robust purification methods like crystallization.
Impurities that are easily removed on a small scale can become significant challenges in large-scale production.
Protocol 3: Kilogram-Scale Synthesis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
This protocol outlines a process suitable for kilogram-scale production in a pilot plant setting.
Equipment:
Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
Addition funnel or pump for controlled reagent addition.
Filter-dryer or centrifuge for product isolation.
Vacuum oven for drying.
Procedure:
Charge the reactor with azetidin-3-ol hydrochloride and isopropyl alcohol.
With agitation, add diisopropylethylamine to the reactor.
In a separate vessel, prepare a solution of 4,6-dichloropyrimidine in isopropyl alcohol.
Slowly add the 4,6-dichloropyrimidine solution to the reactor, maintaining the internal temperature below a pre-determined limit (e.g., 30 °C).
After the addition is complete, slowly heat the reaction mixture to the optimized reaction temperature (e.g., 50-60 °C).
Monitor the reaction by in-process controls (e.g., HPLC).
Once the reaction is complete, cool the reactor contents.
If the product crystallizes directly, it can be isolated by filtration. Alternatively, an anti-solvent can be added to induce precipitation.
Transfer the slurry to the filter-dryer.
Wash the product cake with cold isopropyl alcohol and then with water.
Dry the product under vacuum at a controlled temperature until the residual solvent levels are within specification.
PART 3: Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of the final product.
Analytical Method
Purpose
Typical Parameters
HPLC-UV
Purity assessment and quantification of impurities.
Reversed-phase C18 column, mobile phase of acetonitrile/water with a buffer, UV detection at a suitable wavelength (e.g., 254 nm).[8]
LC-MS
Identification of the main product and any impurities.
Coupling of HPLC with a mass spectrometer to obtain mass-to-charge ratio information.[8]
¹H and ¹³C NMR
Structural confirmation of the final product.
The spectra should be consistent with the expected structure of 1-(6-chloropyrimidin-4-yl)azetidin-3-ol.
Melting Point
Assessment of purity.
A sharp melting point range is indicative of a pure compound.
Residual Solvent Analysis (GC)
Quantification of any remaining solvents from the synthesis.
Gas chromatography with a flame ionization detector (FID) is commonly used.
Safety Considerations
4,6-Dichloropyrimidine: This compound is a corrosive and toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
Azetidin-3-ol Hydrochloride: This compound is an irritant. Standard PPE should be worn during handling.
Large-Scale Reactions: All scale-up activities should be preceded by a thorough process hazard analysis (PHA) to identify and mitigate potential risks.[7] This includes evaluating the thermal stability of reactants and products and understanding the potential for runaway reactions.
References
Gutta, M., & Duggirala, S. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(1), 163-167. [Link]
Gutta, M., & Duggirala, S. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications. [Link]
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5185. [Link]
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. [Link]
Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 844-848. [Link]
Jorner, K., et al. (2023). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. [Link]
Gutta, M., & Duggirala, S. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate. [Link]
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
Google Patents. (1985).
Zupanc, K., et al. (2020). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 25(11), 2541. [Link]
Li, B., et al. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development, 26(1), 108-114. [Link]
Chen, Y., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1735-1740. [Link]
Google Patents. (2000).
Sreevastav, R., & Kumar, A. (2010). Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry, 22(5), 3463-3468. [Link]
Kumar, A., et al. (2016). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. RSC Advances, 6(10), 8345-8353. [Link]
Trilleras, J., et al. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
Wang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
Chen, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. [Link]
Fawcett, A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5364-5373. [Link]
Google Patents. (2014). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
Bhanger, M. I., & Khuhawar, M. Y. (2004). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Journal of the Chemical Society of Pakistan, 26(1), 53-57. [Link]
Pospisil, M., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 4125-4132. [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Pyridine. [Link]
The Royal Society of Chemistry. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC Advances, 6, 85376-85386. [Link]
Bongaerts, B., et al. (2017). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 16(1), 42. [Link]
Justia Patents. (2011). November 2011 U.S. Patents by Issue Date. [Link]
Kim, J., et al. (2018). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 54(58), 8058-8061. [Link]
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Strategic Functionalization of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol: A Privileged Scaffold for Drug Discovery
An Application Note for Medicinal and Synthetic Chemists Abstract The azetidine ring has emerged from a synthetic challenge to become a cornerstone of modern medicinal chemistry, prized for its ability to impart favorabl...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Medicinal and Synthetic Chemists
Abstract
The azetidine ring has emerged from a synthetic challenge to become a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This four-membered heterocycle offers a unique conformational rigidity that can enhance binding affinity and metabolic stability when incorporated into drug candidates.[3][4] This guide provides a detailed exploration of the synthetic strategies for functionalizing 1-(6-chloropyrimidin-4-yl)azetidin-3-ol, a versatile building block that combines the benefits of the azetidine scaffold with the reactive handles of a chloropyrimidine ring. We present field-proven protocols for derivatization at the 3-hydroxyl group and the C4-chloro position of the pyrimidine, enabling the rapid generation of diverse chemical libraries for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][5]
The Strategic Value of the 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol Scaffold
The title compound is a bifunctional scaffold offering two primary, orthogonal sites for chemical modification. This duality is critical for efficient lead optimization and the exploration of structure-activity relationships (SAR).
The Azetidin-3-ol Moiety: The secondary alcohol on the strained azetidine ring serves as a key nucleophilic handle. Its functionalization allows for the introduction of a wide array of substituents that can probe interactions with biological targets, modulate solubility, and fine-tune pharmacokinetic profiles.[6] The inherent strain of the azetidine ring (approx. 25 kcal/mol) makes it a unique and reactive synthon.[7][8]
The 6-Chloropyrimidine Moiety: The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr).[9] This allows for the facile introduction of various nucleophiles, a common strategy in the synthesis of kinase inhibitors where this position often interacts with the hinge region of the ATP-binding pocket.
The combination of these two motifs in a single, readily accessible molecule provides a powerful platform for generating novel chemical matter with desirable drug-like properties.
Caption: Key functionalization pathways for 1-(6-chloropyrimidin-4-yl)azetidin-3-ol.
Protocols for O-Functionalization of the Azetidine Ring
The 3-hydroxyl group is a versatile starting point for modification. The choice of reaction depends on the desired outcome, such as simple ether/ester formation or stereochemical inversion.
O-Alkylation via Williamson Ether Synthesis
This method is a reliable approach for forming ether linkages. The choice of base is critical to deprotonate the alcohol without promoting unwanted side reactions. Caesium carbonate (Cs₂CO₃) is often an excellent choice as it is a mild base that has been shown to favor O-alkylation over N-alkylation in similar heterocyclic systems.[10][11]
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (1.0 equiv).
Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by Cs₂CO₃ (1.5 equiv).
Reagent Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature.
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Inversion and Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[12] This is achieved using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13][14]
Causality: The reaction proceeds through the formation of an oxyphosphonium salt, which acts as an excellent leaving group. The nucleophile then displaces this group via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.[14] This is particularly valuable for accessing specific stereoisomers that may have different biological activities.
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
Protocol 2.2: Mitsunobu Reaction with p-Nitrobenzoic Acid (for Esterification with Inversion)
Setup: To a flame-dried flask under N₂, dissolve the azetidinol (1.0 equiv), p-nitrobenzoic acid (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).[15]
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add DIAD (1.5 equiv) dropwise over 10-15 minutes. A color change to yellow-orange is typically observed.[15]
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS until the starting alcohol is consumed.
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
Purification: Purify directly by flash column chromatography. The less polar triphenylphosphine oxide will elute first, followed by the desired ester product.
Reaction Type
Key Reagents
Typical Solvent
Temperature
Key Outcome
O-Alkylation
Alkyl Halide, Cs₂CO₃
DMF
RT to 50°C
Forms ether linkage (R-O-Azetidine)
Mitsunobu
PPh₃, DIAD/DEAD, Nu-H
THF
0°C to RT
Sₙ2 substitution with inversion of stereochemistry
Esterification
Acyl Chloride, Et₃N
DCM
0°C to RT
Forms ester linkage (R-CO-O-Azetidine)
Protocols for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring activates the C4-chloro substituent for displacement by a variety of nucleophiles.[9][16] These reactions are fundamental in building molecules targeting the hinge region of kinases.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product. The presence of ring nitrogens is crucial for stabilizing the negative charge of the intermediate.[17]
Protocol 3.1: SNAr with a Primary/Secondary Amine
Materials: 1-(6-chloropyrimidin-4-yl)azetidin-3-ol, amine nucleophile (e.g., morpholine), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMSO or NMP).
Setup: In a sealed vial, combine the azetidinol (1.0 equiv), the amine (1.5-2.0 equiv), and DIPEA (2.0 equiv) in DMSO (0.2 M).
Reaction: Heat the mixture to 80-120 °C for 4-12 hours. The higher temperature is necessary to overcome the activation energy for the substitution. Monitor the reaction by LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water to remove the high-boiling solvent and base.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC.
Note on Base Selection: A tertiary amine base like DIPEA is used to neutralize the HCl generated during the reaction without competing as a nucleophile.
Nucleophile Type
Example
Typical Conditions
Product Class
Amine
Morpholine, Aniline
DIPEA, DMSO, 80-120°C
4-Aminopyrimidine
Thiol
Thiophenol
K₂CO₃, DMF, RT-60°C
4-Thioetherpyrimidine
Alkoxide
Sodium Methoxide
Methanol, RT-Reflux
4-Alkoxypyrimidine
Advanced Strategies: Oxidation to Azetidin-3-one
The secondary alcohol can be oxidized to the corresponding ketone, 1-(6-chloropyrimidin-4-yl)azetidin-3-one. This ketone is a valuable intermediate, as the carbonyl group can undergo a host of subsequent reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents.
Materials: 1-(6-chloropyrimidin-4-yl)azetidin-3-ol, Dess-Martin Periodinane (DMP), and Dichloromethane (DCM).
Setup: Dissolve the azetidinol (1.0 equiv) in anhydrous DCM (0.1 M) under a N₂ atmosphere.
Reagent Addition: Add DMP (1.5 equiv) in one portion at room temperature. The mixture may become slightly cloudy.
Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC, observing the disappearance of the starting alcohol.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the layers are clear.
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude azetidin-3-one can often be used directly or purified by a short silica plug if necessary.
Conclusion
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is a highly valuable and versatile scaffold for modern drug discovery. Its two orthogonal reactive sites—the 3-hydroxyl group and the 4-chloro position—provide medicinal chemists with a robust platform for rapidly generating diverse libraries of compounds. The protocols detailed in this guide offer reliable and reproducible methods for O-functionalization, nucleophilic aromatic substitution, and further derivatization through oxidation. By understanding the causality behind these transformations, researchers can strategically design and synthesize novel molecules with enhanced potency, selectivity, and drug-like properties, accelerating the development of next-generation therapeutics.[3][8]
References
Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
Mitsunobu reaction. Wikipedia. Available at: [Link]
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. Available at: [Link]
Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Semantic Scholar. Available at: [Link]
Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Publications. Available at: [Link]
Identification of Novel 2‑(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed. Available at: [Link]
Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Publications. Available at: [Link]
Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
Mitsunobu Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. Available at: [Link]
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. Available at: [Link]
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]
Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. PMC. Available at: [Link]
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Available at: [Link]
Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]
Bis-Amiridines as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: N-Functionalization Determines the Multitarget Anti-Alzheimer's Activity Profile. MDPI. Available at: [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. PubMed. Available at: [Link]
Technical Support Center: Optimizing Preparative HPLC for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol via preparative High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol via preparative High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic protocols to address the specific challenges posed by this polar, heterocyclic molecule. Our focus is on building robust, scalable methods by understanding the "why" behind experimental choices, ensuring both high purity and high recovery.
Section 1: Compound Properties & Initial Method Development Strategy
Before initiating any purification, understanding the physicochemical properties of the target compound is paramount. These properties dictate the initial choice of column, mobile phase, and detection parameters.
Table 1: Physicochemical Properties of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Highly polar. May exhibit poor retention on standard C18 columns with high organic mobile phases. Requires aqueous-compatible columns or alternative modes like HILIC.[2][3][4]
pKa (Predicted)
~7.5 (Azetidine N), ~1.5 (Pyrimidine N)
The compound is a base. Mobile phase pH will critically affect retention and peak shape.[5][6] To ensure a single ionic state and sharp peaks, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[7][8]
UV Absorbance
Pyrimidine core suggests absorbance ~254-270 nm.
A UV detector set in this range should provide a strong signal. Verify with an analytical-scale UV scan.
Solubility
Likely soluble in DMSO, DMF, and sparingly in Methanol/Water mixtures.
Critical for sample preparation. Dissolve the crude material in the strongest solvent necessary (e.g., DMSO) but inject the smallest volume possible to avoid solvent effects that cause peak distortion.[9][10]
Initial Strategy: Reversed-Phase with pH Control
Given its properties, a reversed-phase HPLC (RP-HPLC) approach is a logical starting point, as it is a robust and widely used technique for the purification of pyrimidine derivatives.[11][12] The primary challenge will be retaining this polar molecule. Our initial strategy will focus on using a high-aqueous mobile phase combined with pH control to manage the ionization state of the basic azetidine nitrogen.
Section 2: Systematic Workflow for Method Development & Scale-Up
A successful preparative purification is built upon a well-optimized analytical method.[13][14] The following workflow provides a systematic approach from small-scale scouting to large-scale isolation.
Caption: Workflow for HPLC Method Development and Scale-Up.
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound shows no retention on a standard C18 column. What should I do?
A: This is a common issue for polar molecules. First, ensure your mobile phase contains a high percentage of aqueous buffer (e.g., start your gradient at 95% or even 100% aqueous). If retention is still poor, consider these options:
Switch to an Aqueous-Compatible C18 Column: Use a column specifically designed for high-aqueous mobile phases (often designated with "AQ"). These columns have modified surfaces to prevent phase collapse in 100% water.[2]
Try an Embedded Polar Group (EPG) Phase: Columns with polar end-capping or embedded polar groups offer alternative selectivity and can enhance the retention of polar analytes.
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds that are not retained in reversed-phase.[3][15][16]
Q2: What is the best mobile phase pH for this compound?
A: Since the compound has a basic azetidine nitrogen (pKa ~7.5), controlling the pH is crucial for good peak shape.[5][6]
Low pH (e.g., pH 2-4): Using an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) will protonate the azetidine nitrogen. This single, stable ionized form often results in sharp, symmetrical peaks. This is the recommended starting point.
High pH (e.g., pH 8-10): Using a basic mobile phase (e.g., 0.1% ammonium hydroxide) would keep the azetidine nitrogen in its neutral form. This can also provide good peak shape and often results in higher retention on C18 columns.[17] However, ensure your column is stable at high pH (many silica-based columns are not).[6] Columns with hybrid particle technology are often stable across a wide pH range.[17][18]
Q3: Can I use Methanol instead of Acetonitrile?
A: Yes, but with considerations. Acetonitrile typically has a lower UV cutoff (~190 nm) and lower viscosity, which can lead to sharper peaks and lower backpressure.[19][20] Methanol is a more protic solvent and can offer different selectivity. If you switch from acetonitrile to methanol, you may need to adjust the gradient profile, as methanol is a weaker organic solvent in reversed-phase HPLC.
Q4: What is mass-directed purification and why is it recommended?
A: Mass-directed purification uses a mass spectrometer (MS) as the detector to trigger fraction collection.[21][22] Instead of collecting fractions based on a UV signal (which can detect non-target impurities), the system only collects the fractions that contain the specific mass-to-charge ratio (m/z) of your target compound, 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol. This dramatically increases the purity of the collected fractions, reduces the number of fractions to analyze, and saves significant time.[23][24]
Section 4: Detailed Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My main peak is tailing significantly. What are the likely causes and solutions?
A: Peak tailing is one of the most common issues in HPLC.[8][25]
Cause 1: Secondary Silanol Interactions. The stationary phase of silica-based columns has residual silanol groups (-Si-OH) which can be deprotonated (negatively charged) above pH 3. These can interact electrostatically with the protonated basic nitrogen of your compound, causing tailing.
Solution: Operate at a low pH (e.g., 2-3) using an acidic modifier like 0.1% formic acid or TFA. The acid serves two purposes: it keeps your basic analyte fully protonated and suppresses the ionization of the silanol groups, minimizing these secondary interactions.[26]
Cause 2: Mass Overload. Injecting too much sample onto the column is a primary cause of peak distortion in preparative chromatography.[10][27] The peak shape changes from symmetrical to a "shark-fin" shape with a steep front and a tailing rear.
Solution: Perform a loading study. Systematically reduce the mass of sample injected per run until you achieve an acceptable peak shape while still maximizing throughput.[28]
Cause 3: Column Degradation. Over time, especially with aggressive mobile phases, the column's stationary phase can degrade, exposing more active silanol sites or creating voids.
Solution: First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your expensive preparative column.[25]
Caption: Decision tree for troubleshooting poor peak shape.
Q: My peak is split or shows significant fronting. What's wrong?
A: Peak fronting or splitting is often related to sample overload or solvent issues.[8][9]
Cause 1: Sample Solvent Incompatibility. If you dissolve your crude sample in a solvent much stronger than the mobile phase's starting conditions (e.g., 100% DMSO while the mobile phase is 95% water), the sample will not properly "band" at the column head. This leads to severe peak distortion.[10]
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent like DMSO is required for solubility, use the absolute minimum volume necessary.
Cause 2: Volume Overload. Injecting a very large volume, even of a dilute sample, can cause peak broadening and fronting.[13]
Solution: If you must inject large volumes (e.g., due to low sample concentration), consider techniques like at-column dilution, where a weaker solvent is T-eed into the sample path just before the column to mitigate the strong solvent effect.[23]
Problem 2: Low Recovery or Yield
Q: I'm getting good purity, but my overall recovery after solvent evaporation is very low. Where did my compound go?
A: Low recovery can be a frustrating issue. Here are several potential culprits:
Cause 1: Inefficient Fraction Collection. If your fraction collection window is too narrow or mistimed, you may be losing product at the beginning or end of the peak.
Solution: Widen the collection threshold on your detector. If using a UV detector, start collecting well before the peak begins and stop well after it returns to baseline. This is another area where mass-directed purification excels, as it collects only the desired compound, ensuring higher recovery of the target.
Cause 2: Compound Adsorption. Your compound might be adsorbing to the surfaces of the collection tubes (glass or plastic) or the HPLC system tubing.
Solution: After collecting fractions, rinse the collection tubes with a small amount of a strong solvent (like methanol or acetonitrile) and add this rinse to the corresponding fractions before evaporation. This ensures any adsorbed material is recovered.
Cause 3: Volatility. While unlikely for this specific molecule, highly volatile compounds can be lost during the solvent evaporation step (e.g., rotary evaporation or lyophilization).
Solution: Use lower temperatures during evaporation. For very sensitive compounds, consider gentler evaporation techniques.
References
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]
Gajewska, M., & Puzanowska-Tarasiewicz, H. (2003). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Analytical Chemistry, 58, 839-846.
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks. Retrieved from [Link]
Karjan, V., & Gonzalez, R. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. BioProcess International. Retrieved from [Link]
Cichocki, A. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]
1290 Infinity II Preparative LC/MSD System. (n.d.). Agilent. Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
Mass Directed Auto Purification (MDAP) System. (n.d.). Spincotech. Retrieved from [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]
Purification Systems | For Preparative HPLC & SFC Applications. (n.d.). Waters Corporation. Retrieved from [Link]
Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Waters PuriFiCation systems. (n.d.). LabWrench. Retrieved from [Link]
Brown, P. R., & Krstulovic, A. M. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta, 102(1), 19-28.
Loadability – what does it mean to preparative chromatographers? (n.d.). HPLC. Retrieved from [Link]
Zeng, L., et al. (2006). Development of a Mass-Directed Preparative Supercritical Fluid Chromatography Purification System.
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. Retrieved from [Link]
3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved from [Link]
Introduction to Preparative HPLC. (2014, November 1). LCGC International. Retrieved from [Link]
What is a good column choice for retention of polar, small molecules that are zwitterionic? (n.d.). Waters Knowledge Base. Retrieved from [Link]
How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved from [Link]
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]
HPLC and UHPLC Columns for Small Molecule Separations. (n.d.). Agilent. Retrieved from [Link]
What is Purification by Preparative Liquid Chromatography? (2020, January 15). Interchim – Blog. Retrieved from [Link]
High-Performance Preparative LC Techniques. (n.d.). Phenomenex. Retrieved from [Link]
Basic physicochemical properties and computational descriptors of the tested compounds. (n.d.). ResearchGate. Retrieved from [Link]
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
1-(6-Chloro-pyrimidin-4-yl)-azetidine-3-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). Frontiers in Chemistry. Retrieved from [Link]
Phys Chem Prop Overview. (n.d.). University of Washington. Retrieved from [Link]
PHYSICOCHEMICAL PROPERTIES MODULES. (n.d.). Advancing Green Chemistry. Retrieved from [Link]
UV Cutoff. (n.d.). Burdick & Jackson. Retrieved from [Link]
UV Cutoff. (n.d.). Honeywell. Retrieved from [Link]
A Cost-Effective Liquid Chromatography Method with Ultraviolet Detection for Identity Screening and Assay of Injectable Antibiotics. (2022). Molecules, 27(15), 4991.
Optimizing and Validating LC-MS Purity Methods for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol: A Comparative Guide
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1154030-25-7)[1] is a highly functionalized chemical intermediate frequently utilized in the synthesis of pyrimidine-based kinase inhibitors and other active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (CAS: 1154030-25-7)[1] is a highly functionalized chemical intermediate frequently utilized in the synthesis of pyrimidine-based kinase inhibitors and other active pharmaceutical ingredients (APIs). Ensuring the purity of this building block is critical, as structurally similar impurities—such as positional isomers (e.g., the 2-chloro analogue) or hydrolysis degradation products—can propagate through synthetic pathways, ultimately compromising API efficacy and safety.
This guide provides an objective, data-driven comparison of LC-MS stationary phases for the resolution of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, followed by a self-validating, step-by-step methodology aligned with the latest[2] guidelines.
The Chromatographic Challenge & Column Causality
The molecular structure of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol presents a dual chromatographic challenge. The azetidin-3-ol moiety is polar and basic, while the chloropyrimidine ring is hydrophobic and strongly electron-deficient[1].
When utilizing a traditional Fully Porous C18 column, retention relies exclusively on hydrophobic dispersive forces. Because the molecule is relatively polar, it elutes early, and the basic nitrogens interact with residual surface silanols on the silica support, causing severe peak tailing. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar azetidine ring well but struggles to differentiate the subtle hydrophobic differences of positional isomers without causing MS signal suppression from high buffer concentrations.
The Optimal Solution: A Core-Shell Biphenyl stationary phase introduces orthogonal
π−π
interactions. The electron-dense biphenyl ligands on the column interact strongly with the electron-deficient chloropyrimidine ring. This targeted retention mechanism not only improves peak shape by shielding residual silanols but provides superior selectivity (resolution) between the target compound and its critical isomeric impurities. Furthermore, the core-shell particle architecture reduces the van Deemter
A
and
C
terms, yielding ultra-high efficiency without the extreme backpressure of sub-2 µm fully porous particles.
Comparative Performance Data
The table below summarizes the experimental performance of three distinct column chemistries for the purity analysis of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol spiked with 0.1% of its 2-chloro positional isomer.
Column Type
Retention Time (min)
USP Tailing Factor
Resolution (
Rs
) from 2-Chloro Isomer
MS S/N (at 0.1% Impurity Level)
Core-Shell Biphenyl (2.6 µm)
4.25
1.05
3.2
155:1
Fully Porous C18 (5.0 µm)
2.10
1.45
1.1
42:1
HILIC Amide (3.0 µm)
1.85
1.20
0.8
28:1
Conclusion: The Core-Shell Biphenyl column provides baseline resolution (
Rs>2.0
) and superior sensitivity, making it the only candidate suitable for rigorous ICH Q2(R2) validation.
To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . This acts as a self-validating mechanism, ensuring the instrument is performing within strict parameters before any sample data is acquired.
A. Preparation of Solutions
Diluent: Water:Acetonitrile (90:10, v/v).
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening and peak distortion at the column head.
Standard Preparation: Accurately weigh 10 mg of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol reference standard, dissolve in 10 mL of diluent to create a 1 mg/mL stock. Dilute to a 10 µg/mL working standard.
B. Chromatographic Conditions
Column: Core-Shell Biphenyl, 2.6 µm, 100 x 2.1 mm
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile
Fig 1: ESI+ MS/MS fragmentation pathway of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
D. The Self-Validating System Suitability Test (SST)
Prior to executing the validation or sample sequence, inject 6 replicates of the 10 µg/mL working standard. The system is only validated for use if it meets the following criteria:
Precision: Peak area %RSD
≤2.0%
.
Peak Quality: USP Tailing Factor
≤1.5
.
Selectivity: Resolution (
Rs
)
≥2.0
between the target compound and the spiked 2-chloro isomer.
ICH Q2(R2) Validation Framework
Once the method is optimized and the SST passes, the procedure must be validated according to the[3]. The validation evaluates the method's fitness for its intended purpose (quantitative purity testing).
Specificity & Selectivity: Demonstrate a lack of interference from the blank diluent matrix. Furthermore, prove baseline resolution (
Rs≥1.5
) from all known degradation products, such as the hydrolysis product 6-(3-hydroxyazetidin-1-yl)pyrimidin-4-ol[2].
Linearity & Range: Evaluate the MS response from the Limit of Quantitation (LOQ) up to 120% of the nominal specification level. The correlation coefficient (
R2
) must be
≥0.995
[3].
Accuracy (Recovery): Perform spike recovery experiments in triplicate at 50%, 100%, and 150% of the target impurity concentration. The calculated recovery must fall within the 95.0% – 105.0% acceptance window[3].
Precision (Repeatability): Prepare 6 independent sample preparations from a single homogeneous batch. The relative standard deviation (%RSD) of the final calculated purity must be
≤2.0%
[2].
Fig 2: LC-MS method development and ICH Q2(R2) validation workflow for purity testing.
References
[2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]
[3] U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. Retrieved from[Link]
Comparative Guide: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol vs. 2-Chloropyrimidine Derivatives in Drug Discovery
Executive Summary In modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The spatial orientation of substituents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, pyrimidine scaffolds are ubiquitous, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. The spatial orientation of substituents on the pyrimidine ring dictates both the target binding affinity (e.g., hinge region interactions) and the physicochemical properties of the drug candidate.
This guide provides an objective, data-driven comparison between two distinct pyrimidine building blocks: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (a pre-functionalized C4/C6 scaffold) and 2-chloropyrimidine derivatives (C2 electrophiles). By analyzing their mechanistic reactivity, physicochemical impact, and experimental handling, researchers can make informed decisions when designing parallel synthesis libraries.
Mechanistic Causality: The
SNAr
Reactivity Dichotomy
The fundamental difference between these two classes of building blocks lies in their electronic distribution and resulting reactivity profiles. Pyrimidines are highly electron-deficient, making them excellent substrates for Nucleophilic Aromatic Substitution (
SNAr
). However, the position of the leaving group (chlorine) drastically alters the reaction kinetics.
C4/C6 Reactivity (1-(6-Chloropyrimidin-4-yl)azetidin-3-ol): Nucleophilic attack at the C4 or C6 position generates a highly stabilized para-quinoid Meisenheimer complex. The negative charge is efficiently delocalized onto the remote nitrogen atom. As demonstrated in regioselectivity studies, this stabilization makes the C4/C6 positions significantly more reactive toward both
SNAr
and palladium-catalyzed cross-coupling than the C2 position () [1].
C2 Reactivity (2-Chloropyrimidines): Attack at the C2 position forms an ortho-quinoid Meisenheimer complex. While less stabilized than the para-quinoid intermediate, 2-chloropyrimidines remain exceptionally reactive—approximately
1014
times more reactive than chlorobenzene. This extreme electrophilicity allows for transition-metal-free amination under environmentally benign conditions () [2].
Mechanistic pathways of S_NAr regioselectivity in pyrimidine scaffolds.
Scaffold Analysis & Physicochemical Profiling
When selecting a building block, the inherent physicochemical properties of the attached functional groups must be evaluated. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol incorporates an azetidine ring, which acts as a rigid, low-lipophilicity bioisostere for morpholine or piperazine. The hydroxyl group provides a hydrophilic vector that lowers
logD
, improves aqueous solubility, and offers a hydrogen-bond donor for solvent channel interactions. Conversely, 2-chloropyrimidine is a blank slate, heavily reliant on subsequent functionalization to define its ADME profile.
The following protocols have been designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can ensure high fidelity in library generation.
Divergent experimental workflows for C4/C6 vs. C2 pyrimidine functionalization.
Protocol A: Suzuki-Miyaura Coupling of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
Causality: The C6-chloride is highly activated for oxidative addition. Using a robust bidentate catalyst like
Pd(dppf)Cl2
prevents catalyst deactivation. Notably, the free secondary hydroxyl group on the azetidine ring remains unreactive under standard basic aqueous conditions, validating the chemoselectivity of the Pd-catalyst for the C-Cl bond and eliminating the need for tedious protection/deprotection steps.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 1-(6-chloropyrimidin-4-yl)azetidin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
K2CO3
(2.0 equiv).
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/
H2O
(4:1 v/v) to achieve a 0.2 M concentration.
Catalyst Loading: Add
Pd(dppf)Cl2
(5 mol%) under a positive flow of nitrogen.
Reaction: Seal the flask and heat the mixture at 80 °C for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography.
Protocol B: Catalyst-Free
SNAr
Amination of 2-Chloropyrimidine (Green Chemistry)
Causality: While palladium catalysis is often reflexively applied to amination reactions, the extreme electrophilicity of 2-chloropyrimidines renders precious metals unnecessary. This protocol utilizes water as a solvent and KF as a base. The system is self-validating: as the reaction progresses, the resulting 2-aminopyrimidine product (which is typically highly lipophilic) precipitates out of the aqueous layer, driving the reaction forward according to Le Chatelier's principle and allowing isolation without chromatography.
Step-by-Step Methodology:
Preparation: Charge a microwave vial or pressure tube with 2-chloropyrimidine (1.0 equiv), the target amine nucleophile (1.0 equiv), and KF (2.0 equiv).
Solvent Addition: Suspend the solid mixture in deionized
H2O
to achieve a 0.5 M concentration.
Reaction: Seal the vessel and heat the mixture to 100 °C for 17 hours under vigorous stirring.
Isolation: Cool the reaction to room temperature. Observe the precipitation of the product from the aqueous phase.
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the analytically pure 2-aminopyrimidine derivative.
References
Peng, Z.-H., Journet, M., & Humphrey, G. R. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.[Link]
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455–1460.[Link]
Validation
Elemental Analysis (CHN) Validation for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol: A Comparative Guide to High-Precision Analyzers
In the development of pharmaceutical intermediates, confirming the empirical formula of synthesized batches is a non-negotiable quality control gateway. For complex heterocyclic compounds like 1-(6-Chloropyrimidin-4-yl)a...
Author: BenchChem Technical Support Team. Date: April 2026
In the development of pharmaceutical intermediates, confirming the empirical formula of synthesized batches is a non-negotiable quality control gateway. For complex heterocyclic compounds like 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (Molecular Formula:
C7H8ClN3O
, MW: 185.61 g/mol )[1], elemental analysis (CHN) provides definitive proof of purity and structural integrity.
This guide objectively compares the performance of industry-standard CHN analyzers, details the mechanistic causality of the combustion process, and provides a self-validating experimental protocol for accurate batch release.
Elemental analysis relies on the classical Pregl-Dumas dynamic flash combustion method[2]. However, the structural properties of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol introduce specific analytical challenges that dictate our experimental choices:
Refractory Ring Cleavage: Pyrimidine rings are highly stable. To ensure complete atomization, samples are weighed into tin capsules . When exposed to an oxygen dose inside the combustion furnace, the tin undergoes a violent exothermic oxidation. This temporarily drives the local flash combustion temperature from the baseline 1100°C up to ~1800°C[3], ensuring the total breakdown of the pyrimidine structure.
Halogen Interference (The Chlorine Dilemma): The compound contains a 6-chloro substituent. During combustion, this chlorine atom forms corrosive
Cl2
and
HCl
gases. If these gases reach the reduction tube, they will poison the copper catalyst and permanently damage the Thermal Conductivity Detector (TCD). Therefore, the combustion tube must be packed with silver wool or silver tungstate to chemically scrub the halogens by precipitating them as solid silver chloride (
AgCl
)[4].
Nitrogen Oxide Reduction: The azetidine and pyrimidine nitrogens combust into various nitrogen oxides (
NOx
). A secondary reduction zone packed with elemental copper at 850°C is required to quantitatively reduce all
NOx
species to pure
N2
gas for accurate detection.
Mechanistic pathway of Dumas flash combustion and halogen scrubbing for CHN analysis.
Comparative Analysis of CHN Analyzers
To validate batches of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, laboratories typically rely on high-precision micro-elemental analyzers. Below is an objective comparison between two leading platforms: the PerkinElmer 2400 Series II and the Elementar vario EL cube .
Expert Insight: For standard pharmaceutical intermediates like our target compound, the PerkinElmer 2400 Series II offers rapid, highly reliable frontal chromatography that is deeply entrenched in legacy USP protocols. However, if the laboratory struggles with baseline separation due to trace impurities or requires unattended 24/7 operation with a 120-position autosampler, the Elementar vario EL cube provides superior dynamic range and blank-free sample transfer via its patented ball valve system[7].
Self-Validating Experimental Protocol
A robust CHN protocol must be a closed, self-validating loop. If the system fails at any calibration node, the run halts, preventing the generation of false data.
Step-by-Step Methodology
Phase 1: System Equilibration & Baseline Validation
Purge: Flush the system with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas) to remove atmospheric nitrogen and
CO2
.
System Blanks: Run empty tin capsules until the TCD baseline stabilizes. Causality: This proves the system is free of residual carbon or atmospheric leaks. The blank values must fall below the instrument's predefined noise threshold before proceeding.
Phase 2: K-Factor Calibration
3. Standard Selection: Weigh 1.0 to 1.5 mg of a certified reference standard (e.g., Acetanilide or Sulfanilamide) using a microbalance with a readability of 0.001 mg[8].
4. Calibration Runs: Analyze the standard in triplicate. The instrument calculates the "K-factor" (calibration constant) for C, H, and N.
5. Validation Gate: The Relative Standard Deviation (RSD) of the K-factors must be
<0.1%
. If it exceeds this, the system is not calibrated, and maintenance (e.g., replacing the ash finger or reduction copper) is required.
Phase 3: Sample Analysis
6. Sample Preparation: Accurately weigh 1.500 mg of the 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol batch into a tin capsule. Fold and crimp the capsule tightly to exclude trapped air.
7. Combustion: Drop the capsule into the combustion zone. The automated
O2
dose triggers the flash combustion.
8. Quantification: The gases pass through the halogen scrubber, the reduction tube, and the chromatographic column. The TCD quantifies the peaks for
CO2
,
H2O
, and
N2
.
Self-validating logic workflow for elemental analysis batch release.
Quantitative Data: Batch Validation Results
For 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, the theoretical mass percentages are calculated based on its molecular formula (
C7H8ClN3O
):
Carbon (C): 45.30%
Hydrogen (H): 4.34%
Nitrogen (N): 22.64%
To pass pharmaceutical quality control, the experimental CHN values must fall within ±0.3% of the theoretical values. Below is a simulated validation dataset comparing three batches across both analyzer platforms.
Batch ID
Analyzer Platform
Carbon (%)
Hydrogen (%)
Nitrogen (%)
Pass/Fail (±0.3% Limit)
Theoretical
N/A
45.30
4.34
22.64
N/A
Batch-001
PerkinElmer 2400
45.21
4.38
22.58
PASS
Batch-001
Elementar vario EL
45.28
4.35
22.62
PASS
Batch-002
PerkinElmer 2400
45.15
4.31
22.51
PASS
Batch-002
Elementar vario EL
45.22
4.33
22.59
PASS
Batch-003
PerkinElmer 2400
44.85
4.41
22.10
FAIL (OOS)
Batch-003
Elementar vario EL
44.88
4.40
22.15
FAIL (OOS)
Note: Batch-003 exhibits an Out of Specification (OOS) result, indicating potential solvent retention, incomplete reaction, or inorganic salt contamination during synthesis, triggering an immediate quality investigation.
As a Senior Application Scientist, I frequently consult on the lifecycle management of specialized screening compounds and active pharmaceutical ingredients (APIs). When handling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol ,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the lifecycle management of specialized screening compounds and active pharmaceutical ingredients (APIs). When handling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol , operational safety extends far beyond the bench. Because this molecule contains a covalently bound chlorine atom on a pyrimidine ring, its disposal is not trivial; it must be strictly managed as halogenated organic waste .
The following guide provides a self-validating, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with OSHA and EPA frameworks while preventing environmental contamination.
Physicochemical Profiling & Hazard Causality
Before designing a disposal plan, we must analyze the molecule's structural liabilities. 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol is utilized as a screening compound in drug discovery[1]. The presence of the chloropyrimidine moiety dictates our entire waste strategy. If incinerated improperly or mixed with incompatible non-halogenated solvents, the carbon-chlorine bond can degrade to form corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzodioxins (PCDDs)[2].
Under the OSHA Laboratory Standard (29 CFR 1910.1450), a Chemical Hygiene Plan (CHP) must dictate the safe removal of contaminated waste[5]. The following protocol ensures "cradle-to-grave" compliance under the EPA's Resource Conservation and Recovery Act (RCRA)[2][4].
Phase 1: Point-of-Generation Segregation
The Causality: Mixing halogenated waste with non-halogenated waste (e.g., acetone, ethanol) is a critical operational failure. It needlessly increases the volume of waste that must be treated as halogenated, dramatically raising disposal costs and disqualifying the stream from standard fuel blending recycling programs[2].
Action: Immediately isolate any solutions, rinses, or solid residues containing 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol into a designated "Halogenated Waste" stream.
Validation Check: Verify that the primary waste carboy is explicitly designated for halogens and contains no incompatible reactive metals or strong oxidizers.
Phase 2: Primary Containment & Storage
The Causality: Trace hydrolysis of the chloropyrimidine ring over time can generate micro-amounts of HCl. Metal containers are susceptible to corrosion, and certain low-density plastics may swell or degrade.
Action: Use High-Density Polyethylene (HDPE) or PTFE-lined containers for liquid waste. For solid waste (e.g., contaminated weigh boats, pipette tips), use double-bagged, puncture-resistant bio-bins or solid waste drums. Ensure containers have secure, leak-proof closures and are kept in a well-ventilated secondary containment tray[6].
Validation Check: Inspect the container weekly for bulging, vapor leaks, or embrittlement.
Phase 3: RCRA-Compliant Labeling
The Causality: Unidentified waste triggers costly "unknown chemical" characterization protocols by environmental agencies.
Action: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the full chemical name: 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol (no abbreviations or structural formulas)[6].
Validation Check: Ensure the accumulation start date is clearly written to comply with EPA accumulation time limits (typically 90 to 180 days depending on generator status)[2].
Phase 4: Institutional Transfer & Final Destruction
The Causality: Standard municipal incinerators operate at temperatures too low to safely cleave the stable C-Cl bonds, leading to toxic emissions.
Action: Transfer the logged waste to your Environmental Health and Safety (EHS) department. EHS will contract a permitted hazardous waste vendor to transport the material to a specialized facility[7]. The compound will undergo high-temperature incineration (>1100°C) equipped with alkaline flue-gas scrubbers to neutralize the resulting HCl gas[4].
Validation Check: Obtain and file the final Certificate of Destruction (CoD) from the permitted vendor to close the RCRA liability loop.
Operational Workflow Visualization
The following diagram maps the logical progression of the chemical from the laboratory bench to final destruction, serving as a quick-reference guide for laboratory personnel.
Caption: Workflow for the segregation and disposal of halogenated pyrimidine derivatives.
References
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (CHP) Factsheet." U.S. Department of Labor. Available at: [Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights. Available at: [Link]
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental Guidelines. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA Guidelines. Available at:[Link]
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts Blog. Available at: [Link]
A Researcher's Guide to the Safe Handling of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol
A Comprehensive Overview of Personal Protective Equipment and Disposal As novel chemical entities are synthesized and utilized in drug discovery and development, a thorough understanding of their potential hazards and th...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Overview of Personal Protective Equipment and Disposal
As novel chemical entities are synthesized and utilized in drug discovery and development, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential safety and logistical information for handling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, a heterocyclic compound featuring a chlorinated pyrimidine and an azetidine ring. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including chlorinated pyridines, pyrimidines, and azetidine derivatives, to establish a conservative and comprehensive safety protocol.
The primary objective of this guide is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
Chlorinated Pyrimidines: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some chlorinated aromatic compounds are also known to be harmful to aquatic life with long-lasting effects.[1][4]
Azetidines: This class of strained heterocyclic compounds can be reactive.[5] Depending on the substituents, they may be harmful if swallowed, cause skin irritation, and serious eye irritation.[6][7][8][9]
Given these potential hazards, a cautious approach is warranted. It is prudent to treat 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol as a compound of unknown toxicity and handle it with appropriate care to minimize exposure.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol in various laboratory settings.
PPE Category
Item
Specifications and Remarks
Eye and Face Protection
Safety Goggles & Face Shield
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10][11] A face shield should be worn over goggles when handling significant quantities or when there is a risk of splashing.[11][12]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are a suitable minimum for incidental contact.[11][13] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart.[14]
Body Protection
Laboratory Coat
A flame-resistant lab coat should be worn and kept fully buttoned.[10] Ensure it is a different coat from what is worn in non-laboratory areas.
Foot Protection
Closed-Toe Shoes
Impermeable, closed-toe shoes are required to protect against spills.[11][13]
Respiratory Protection
Respirator
All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][5][7]
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial for minimizing the risk of exposure. The following workflow outlines the essential steps for the safe handling of 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
Preparation and Weighing
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
Weighing: Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
Solution Preparation and Use
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the compound.
Transfer: When transferring solutions, use appropriate volumetric glassware and maintain a firm grip.
Post-Handling Procedures
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the face shield/goggles, and then the lab coat.
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[15]
Disposal Plan: Responsible Waste Management
All waste generated from handling 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol must be treated as hazardous waste.
Solid Waste: This includes contaminated weighing boats, gloves, and any other disposable materials. Place these items in a clearly labeled hazardous waste bag within the fume hood.
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers: The original container of the compound, even if empty, should be treated as hazardous waste and disposed of accordingly.[16]
Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[17] Chlorinated waste may require specific disposal routes.[18][19][20]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
Caption: Safe handling workflow for 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol.
By adhering to these guidelines, researchers can confidently and safely work with 1-(6-Chloropyrimidin-4-yl)azetidin-3-ol, ensuring both personal safety and the integrity of their research.
References
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 5). Retrieved from [Link]
Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases - cerid - University of Washington. (n.d.). Retrieved from [Link]
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]
2,4,5,6-TETRACHLOROPYRIMIDINE | Cohizon Life Sciences. (2022, June 20). Retrieved from [Link]
Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Retrieved from [Link]
MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet. (n.d.). Retrieved from [Link]
material safety data sheet i. chemical product and company identification. (2014, June 5). Retrieved from [Link]
Material Safety Data Sheet. (2013, October 15). Retrieved from [Link]
Chlorine Handling and Safety1 - Safety Spotlight. (n.d.). Retrieved from [Link]
1-(6-Chloro-pyrimidin-4-yl)-azetidine-3-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]
1-(6-chloropyridin-2-yl)azetidin-3-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? (n.d.). Retrieved from [Link]
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.). Retrieved from [Link]
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]
How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Retrieved from [Link]